molecular formula C29H37N3O2 B1218714 Deoxytubulosine CAS No. 2632-30-6

Deoxytubulosine

Cat. No. B1218714
CAS RN: 2632-30-6
M. Wt: 459.6 g/mol
InChI Key: AVJZNOIWPGXYKM-LXFCCGDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxytubulosine is a harmala alkaloid.

Scientific Research Applications

  • Cytotoxic Properties in Cancer Research

    • Deoxytubulosine, identified as Δ1′,2′-deoxytubulosine, has been found in Alangium salviifolium and exhibits significant cytotoxic activity against various human cancer cell lines. This discovery is crucial for developing new cancer treatments (Zhou et al., 2018).
  • Role in Biosynthesis Pathways

    • Research on Alangium lamarckii has demonstrated the involvement of deoxytubulosine in the biosynthesis of beta-carboline and quinolizidine alkaloids. Understanding these pathways can contribute to pharmacological and botanical studies (Jain, Sinha, & Bhakuni, 2002).

properties

CAS RN

2632-30-6

Product Name

Deoxytubulosine

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H37N3O2/c1-4-18-17-32-12-10-19-15-27(33-2)28(34-3)16-23(19)26(32)14-20(18)13-25-29-22(9-11-30-25)21-7-5-6-8-24(21)31-29/h5-8,15-16,18,20,25-26,30-31H,4,9-14,17H2,1-3H3/t18-,20-,25+,26-/m0/s1

InChI Key

AVJZNOIWPGXYKM-LXFCCGDJSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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